![molecular formula C10H12F3NO2 B1381458 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 1270402-36-2](/img/structure/B1381458.png)
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It is also known as “3-amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol” and has a molecular weight of 249.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications
Synthesis and Antimicrobial Applications
- A study detailed the synthesis of substituted phenyl azetidines, which included 3-amino-2-(4-bromo phenyl) propan-1-ol as an intermediate. These compounds were evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Enzymatic Synthesis of Cyclic Polyamines
- Research on the enzymatic generation of amino aldehydes from amino alcohols, including 3-amino-propan-1-ol, for the synthesis of cyclic polyamines suggests applications in drug and gene delivery due to the non-toxic nature of the resulting polyamines (Cassimjee, Marin, & Berglund, 2012).
Development of Chiral Building Blocks for Pharmaceuticals
- The asymmetric alkynylation of chloral using a chiral amino alcohol-based ligand to produce chiral trichloromethyl propargyl alcohols demonstrates the utility of such chiral intermediates in synthesizing pharmaceutically relevant building blocks (Jiang & Si, 2004).
Synthesis of Dendrimers for Biological Applications
- Poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol showed non-toxic properties, highlighting their usefulness in biological studies. This synthetic strategy offers a rapid construction of dendrimers with various functional groups, broadening their application scope (Krishna, Jain, Tatu, & Jayaraman, 2005).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHQFQPGIMRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
CAS RN |
1270402-36-2 |
Source


|
| Record name | 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

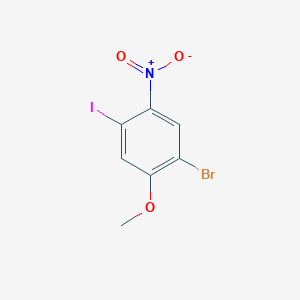
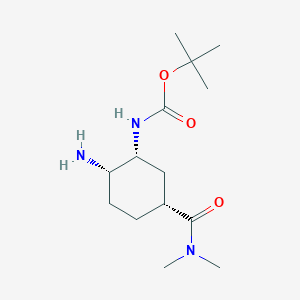
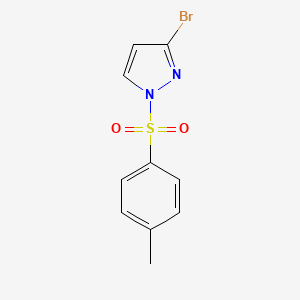
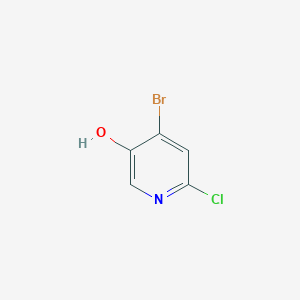
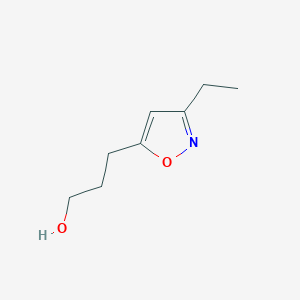
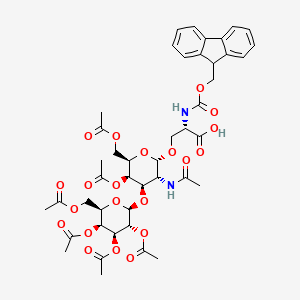
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)
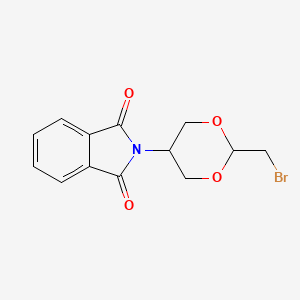
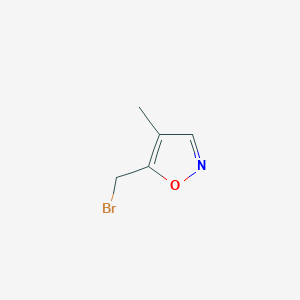
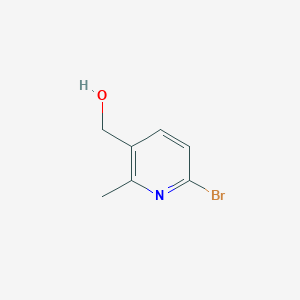
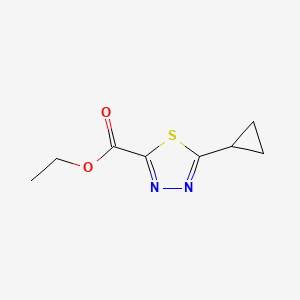
![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)